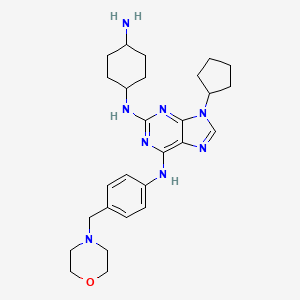
Flt3-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FLT3-IN-3 は、FMS様チロシンキナーゼ3(FLT3)の強力で選択的な阻害剤です。FLT3は、造血幹/前駆細胞の調節において重要な役割を果たす受容体チロシンキナーゼです。 FLT3の変異は、急性骨髄性白血病(AML)によく関連しており、FLT3は治療介入の重要な標的となっています .
準備方法
合成経路と反応条件
FLT3-IN-3の合成は、通常、鍵となる中間体の形成とその後の官能基化を含む複数のステップを伴います一般的な反応条件には、目的の変換を促進するために、有機溶媒、触媒、および制御された温度の使用が含まれます .
工業的製造方法
This compoundの工業的製造には、最終製品の一貫性と純度を確保しながら、ラボの合成をより大規模にスケールアップすることが含まれます。 このプロセスには、規制基準を満たすために、反応条件、精製技術、および品質管理対策の最適化が含まれる場合があります .
化学反応の分析
反応の種類
FLT3-IN-3は、次のようなさまざまな化学反応を起こします。
酸化: 分子への酸素原子の導入。
還元: 酸素原子の除去または水素原子の付加。
置換: ある官能基を別の官能基に置き換える.
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応のためのさまざまな求核剤および求電子剤が含まれます。 反応条件は、最適な収率を得るために、特定の温度、pHレベル、および溶媒を伴うことがよくあります .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、一方、置換反応により新しい官能基が導入され、化合物の生物学的活性が向上する可能性があります .
科学的研究への応用
This compoundは、次のような幅広い科学的研究への応用があります。
化学: FLT3阻害剤の構造活性相関を研究するためのツール化合物として使用されます。
生物学: 細胞ベースのアッセイで、細胞シグナル伝達と増殖におけるFLT3の役割を調査するために使用されます。
医学: 急性骨髄性白血病およびその他の血液悪性腫瘍の治療のための潜在的な治療薬として調査されています。
科学的研究の応用
FLT3-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FLT3 inhibitors.
Biology: Employed in cell-based assays to investigate the role of FLT3 in cell signaling and proliferation.
Medicine: Investigated as a potential therapeutic agent for the treatment of acute myeloid leukemia and other hematologic malignancies.
Industry: Utilized in the development of new drugs targeting FLT3 and related pathways
作用機序
FLT3-IN-3は、FLT3受容体チロシンキナーゼの活性部位に結合することで効果を発揮し、その自己リン酸化とそれに続く下流のシグナル伝達経路の活性化を阻害します。この阻害は、FLT3変異細胞の細胞増殖の抑制とアポトーシスの誘導につながります。 関与する主要な分子標的および経路には、RAS/MAPK、JAK/STAT、およびPI3K/AKT経路が含まれます .
類似の化合物との比較
This compoundは、ミドスタウリン、クイズァルチニブ、ギルテリチニブなどの他のFLT3阻害剤と比較されます。これらのすべての化合物がFLT3を標的としていますが、this compoundは、D835Y変異などの特定のFLT3変異に対する選択性と効力において独特です。 この選択性は、FLT3関連疾患の研究と標的療法の開発において、this compoundを貴重なツールにします .
類似の化合物のリスト
- ミドスタウリン
- クイズァルチニブ
- ギルテリチニブ
- クレンラニブ
- ソラフェニブ
類似化合物との比較
FLT3-IN-3 is compared with other FLT3 inhibitors such as midostaurin, quizartinib, and gilteritinib. While all these compounds target FLT3, this compound is unique in its selectivity and potency against specific FLT3 mutations, such as the D835Y mutation. This selectivity makes this compound a valuable tool for studying FLT3-related diseases and developing targeted therapies .
List of Similar Compounds
- Midostaurin
- Quizartinib
- Gilteritinib
- Crenolanib
- Sorafenib
特性
IUPAC Name |
2-N-(4-aminocyclohexyl)-9-cyclopentyl-6-N-[4-(morpholin-4-ylmethyl)phenyl]purine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N8O/c28-20-7-11-22(12-8-20)31-27-32-25(24-26(33-27)35(18-29-24)23-3-1-2-4-23)30-21-9-5-19(6-10-21)17-34-13-15-36-16-14-34/h5-6,9-10,18,20,22-23H,1-4,7-8,11-17,28H2,(H2,30,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEGVASGMTZGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)CN6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-(ethylsulfonyl)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2587417.png)
![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2587419.png)
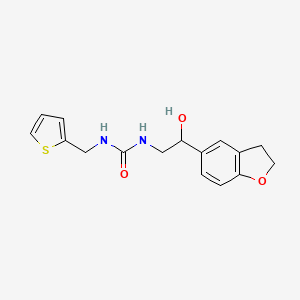
![Imidazo[1,2-a]pyridin-2-ylmethyl morpholine-4-carbodithioate](/img/structure/B2587425.png)

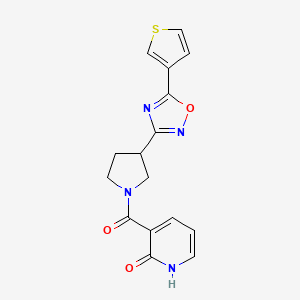
![1-(Naphthalene-1-sulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2587429.png)
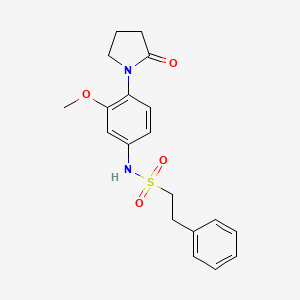
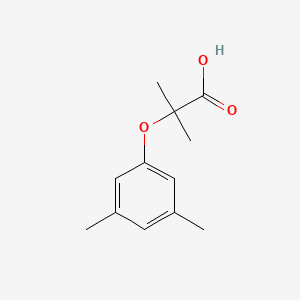
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2587434.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2587435.png)
![N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide](/img/structure/B2587437.png)
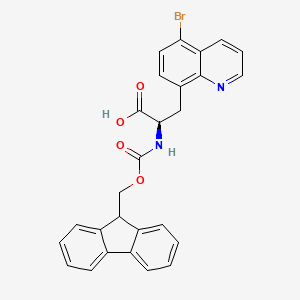
![1-[4-(1,3-benzoxazol-2-yloxy)piperidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2587440.png)
